molecular formula C15H9FINS B12601421 N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide CAS No. 647025-73-8

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide

Cat. No.: B12601421
CAS No.: 647025-73-8
M. Wt: 381.21 g/mol
InChI Key: XEJKJKRGVXJLHY-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is a complex organic compound characterized by the presence of fluorine, iodine, and a phenylethynyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves multiple steps, starting with the preparation of the phenylethynyl precursor. The key steps include:

    Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Thioamide Formation: The final step involves the conversion of the intermediate compound to the thioamide using a suitable thioamide reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with specific molecular targets and pathways. The phenylethynyl group can facilitate binding to certain enzymes or receptors, while the thioamide group may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological activities and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Fluoro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide
  • 2-Phenyl-3-substituted furo/thieno[2,3-b]quinoxalines

Uniqueness

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide stands out due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and binding properties. The phenylethynyl group also adds to its uniqueness by providing a rigid and planar structure that can interact with various molecular targets in a specific manner.

Properties

CAS No.

647025-73-8

Molecular Formula

C15H9FINS

Molecular Weight

381.21 g/mol

IUPAC Name

N-[4-fluoro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide

InChI

InChI=1S/C15H9FINS/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19)

InChI Key

XEJKJKRGVXJLHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)F)NC=S

Origin of Product

United States

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